(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(6-propan-2-yloxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2S/c1-13(2)26-19-6-3-14(12-23-19)20(25)24-8-7-18(27-10-9-24)16-11-15(21)4-5-17(16)22/h3-6,11-13,18H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBSYQSMBWGRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Systems
2.1.1. Thiazepane vs. Morpholine Derivatives The 1,4-thiazepane core distinguishes this compound from morpholine derivatives (e.g., 2-chloro-1-morpholin-4-yl-ethanone in ). Thiazepane’s larger ring size may confer conformational flexibility, possibly improving binding to sterically demanding targets .
2.1.2. Thiazepane vs. Triazole Derivatives Triazole-containing compounds (e.g., ’s 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) exhibit rigid planar structures, favoring π-π stacking. In contrast, the thiazepane’s non-planar structure may enhance membrane permeability but reduce target specificity .
2.1.3. Thiazepane vs. Thiazolo-Pyrimidine Derivatives Compounds like those in (e.g., 5-thioxo-thiazolo[4,5-d]pyrimidines) feature fused bicyclic systems, which increase molecular rigidity and aromatic surface area. This contrasts with the monocyclic thiazepane, which may prioritize metabolic stability over target affinity .
Substituent Analysis
2.2.1. Fluorinated Aromatic Groups The 2,5-difluorophenyl group in the target compound parallels the 2,4-difluorophenyl substituent in ’s triazole derivatives.
2.2.2. Pyridine vs. Coumarin Derivatives
The 6-isopropoxypyridin-3-yl group differs from coumarin-based substituents in (e.g., 6-hydroxy-2-oxo-2H-chromen-4-yl). Pyridine’s nitrogen atom may engage in hydrogen bonding, while isopropoxy groups increase steric bulk, possibly reducing off-target interactions compared to hydroxylated coumarins .
Physicochemical Properties (Hypothetical Comparison)
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